![molecular formula C20H21ClN2O3S B4194828 3-(anilinosulfonyl)-N-bicyclo[2.2.1]hept-2-yl-4-chlorobenzamide](/img/structure/B4194828.png)
3-(anilinosulfonyl)-N-bicyclo[2.2.1]hept-2-yl-4-chlorobenzamide
Übersicht
Beschreibung
3-(anilinosulfonyl)-N-bicyclo[2.2.1]hept-2-yl-4-chlorobenzamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, epilepsy, and hypertension.
Wirkmechanismus
3-(anilinosulfonyl)-N-bicyclo[2.2.1]hept-2-yl-4-chlorobenzamide selectively blocks T-type calcium channels, which are involved in the generation and transmission of pain signals. By blocking these channels, this compound reduces the excitability of neurons and reduces the transmission of pain signals. This mechanism of action is believed to underlie the analgesic and anticonvulsant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of neurons in the dorsal horn of the spinal cord, which is involved in the processing of pain signals. It has also been shown to reduce the release of glutamate, a neurotransmitter involved in the transmission of pain signals. In addition, this compound has been shown to reduce blood pressure in animal models of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(anilinosulfonyl)-N-bicyclo[2.2.1]hept-2-yl-4-chlorobenzamide is its selectivity for T-type calcium channels. This selectivity allows for more precise targeting of these channels, reducing the risk of off-target effects. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to maintain therapeutic concentrations in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-(anilinosulfonyl)-N-bicyclo[2.2.1]hept-2-yl-4-chlorobenzamide. One area of research is the development of more potent and selective T-type calcium channel blockers. Another area of research is the development of novel delivery systems that can improve the pharmacokinetic properties of this compound. Finally, there is a need for further research on the therapeutic potential of this compound in various diseases, including neuropathic pain, epilepsy, and hypertension.
Conclusion:
In conclusion, this compound is a potent and selective T-type calcium channel blocker that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the selective blocking of T-type calcium channels, which reduces the excitability of neurons and reduces the transmission of pain signals. While this compound has several advantages, such as its selectivity for T-type calcium channels, it also has limitations, such as its relatively short half-life. Further research is needed to fully explore the therapeutic potential of this compound in various diseases.
Wissenschaftliche Forschungsanwendungen
3-(anilinosulfonyl)-N-bicyclo[2.2.1]hept-2-yl-4-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been neuropathic pain. This compound has been shown to effectively reduce pain in animal models of neuropathic pain. It has also been studied for its potential use in the treatment of epilepsy. This compound has been shown to have anticonvulsant effects in animal models of epilepsy.
Eigenschaften
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-chloro-3-(phenylsulfamoyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c21-17-9-8-15(20(24)22-18-11-13-6-7-14(18)10-13)12-19(17)27(25,26)23-16-4-2-1-3-5-16/h1-5,8-9,12-14,18,23H,6-7,10-11H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSBNJLTBXZIMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.